5,6-二甲基-4-硝基-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

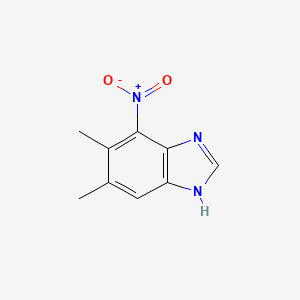

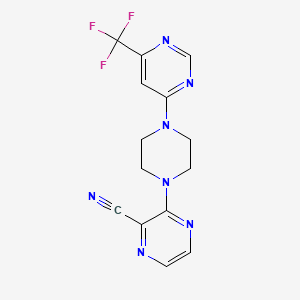

5,6-dimethyl-4-nitro-1H-1,3-benzimidazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazoles involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl- . It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

While the specific physical and chemical properties for 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole are not mentioned in the search results, benzimidazole has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .科学研究应用

Anti-Infectious Activities

The 5-nitroimidazole scaffold, which includes compounds like 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole, is well-known for its major anti-infectious activities . Commonly used chemotherapeutic agents such as metronidazole, secnidazole, and ornidazole belong to this class. These drugs inhibit the growth of both anaerobic bacteria and some anaerobic protozoa. However, 5-nitroimidazoles have been associated with high mutagenic activity in prokaryotic microorganisms. The search for nitroimidazoles with good pharmacological activities and no mutagenicity is ongoing.

Alternative Curative Therapies

Metronidazole-resistant Trichomonas vaginalis cases have led to decreased success with current therapies. Patients are often treated with higher doses of metronidazole, resulting in increased side effects. Therefore, alternative curative therapies are needed. Investigating electron transfer reactions in heterocyclic series, including 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole, may provide insights into safer and more effective treatments .

Synthesis of Other Compounds

5,6-Dimethylbenzimidazole’s unique structural characteristics make it a valuable precursor for synthesizing other compounds with specific desired properties .

Pharmacological Applications

Benzimidazole analogs, including those containing imidazole moieties, exhibit potent inhibitory effects on various enzymes. These compounds have therapeutic uses as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine, and even neurological, endocrinological, and ophthalmological drugs .

Antitumor Potential

Researchers have developed derivatives of 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole and evaluated their antitumor potential against different cancer cell lines. These investigations contribute to understanding the compound’s broader pharmacological effects .

作用机制

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to exhibit a broad range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole . These factors can include temperature, pH, and the presence of other substances.

安全和危害

未来方向

属性

IUPAC Name |

5,6-dimethyl-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-7-8(11-4-10-7)9(6(5)2)12(13)14/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCFPELJWAVPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

amine hydrochloride](/img/structure/B2542476.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)